H-Asp-OBzl

Übersicht

Beschreibung

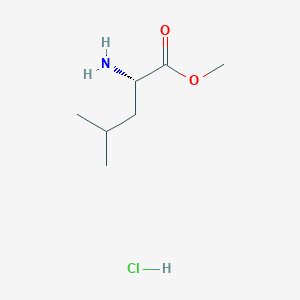

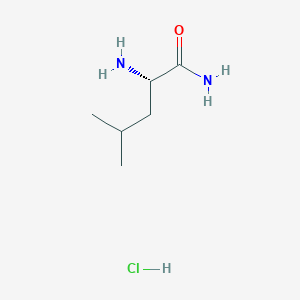

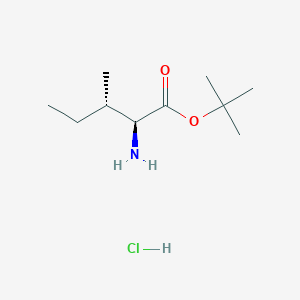

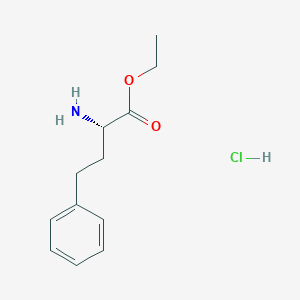

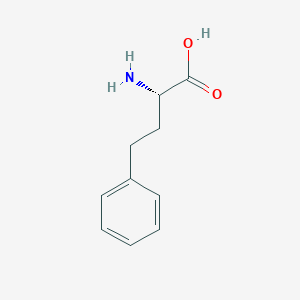

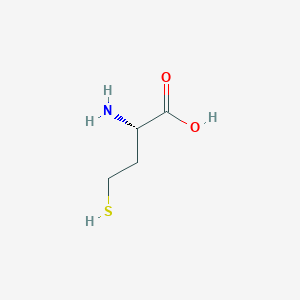

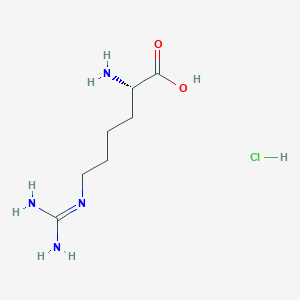

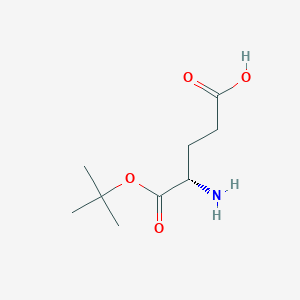

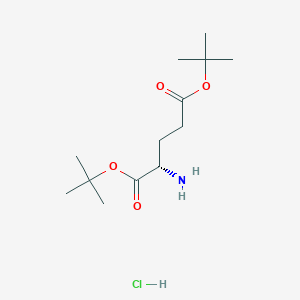

H-Asp-OBzl, also known as (3S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid . It has a molecular weight of 223.23 and is typically stored in a dark place at room temperature .

Synthesis Analysis

H-Asp-OBzl is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid . It is also used in the preparation of the L-aspartic series of thrombin inhibitors and diketopiperazine tetrapeptides .Molecular Structure Analysis

The molecular formula of H-Asp-OBzl is C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da .Physical And Chemical Properties Analysis

H-Asp-OBzl has a boiling point of 391°C at 760 mmHg . Its melting point is 176°C . The compound has a flash point of 190.3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Chiral Recognition and Molecular Imprinting : H-Asp-OBzl derivatives are used in molecularly imprinted materials for studying chiral recognition abilities. The effect of solvent composition on the chiral recognition ability of these materials has been investigated, revealing that a 50 vol% aqueous ethanol solution provides optimum chiral recognition (Kondo & Yoshikawa, 2001).

Peptide Synthesis and Conformational Studies : Research on the synthesis of peptides containing H-Asp-OBzl has provided insights into peptide conformational aspects in solutions. For instance, the synthesis of polypeptide containing ordered sequences of leucyl and β-benzyl-aspartyl residues has shown α-helical conformation in solution (D'alagni, Bemporad, & Garofolo, 1972).

Oligopeptide Transporter Research : H-Asp-OBzl derivatives have been studied for their interaction with the oligopeptide transporter, with investigations focusing on the stability, metabolism, and transport of these compounds in various biological media. This research is crucial for understanding the absorption mechanisms of peptides and designing effective drug delivery systems (Steffansen et al., 1999).

Redox Properties and Electrochemical Studies : The preparation and characterization of novel ferrocenoyl-dipeptides containing H-Asp-OBzl have been reported. These compounds exhibit reversible one-electron oxidations in solution, with their redox properties being significantly influenced by the nature of the solvent (Baker, Kraatz, & Quail, 2001).

Prodrug Design and Stability Analysis : H-Asp-OBzl has been used in model prodrugs to investigate their aqueous stability and in vitro metabolism in different gastrointestinal media. This research helps in understanding the potential of certain peptides as pro-moieties in drug design (Lepist et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-OBzl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.